4-(4-Methylphenyl)-2-phenyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZKXSQOVPMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351953 | |
| Record name | 4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-58-5 | |
| Record name | 4-(4-methylphenyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl 2 Phenyl 1,3 Thiazole and Its Derivatives
Retrosynthetic Analysis of the 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole Core
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comscitepress.org For this compound, the primary disconnection breaks the thiazole (B1198619) ring, revealing key synthons. The most common approach involves disconnecting the C-S and C-N bonds, which points to a reaction between an α-halocarbonyl compound and a thioamide. This strategy is the foundation of the widely used Hantzsch thiazole synthesis. chemrxiv.org
Specifically, the retrosynthesis of this compound suggests two primary building blocks:
Benzothioamide : This provides the C2-N3-S1 fragment of the thiazole ring.
2-Bromo-1-(4-methylphenyl)ethan-1-one : This α-haloketone supplies the C4-C5 portion of the ring.
This analysis highlights a convergent synthesis where the two main fragments are prepared separately and then combined in a final step to form the desired thiazole.
Classical and Established Synthetic Routes for 1,3-Thiazoles
Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone for the formation of thiazole rings. synarchive.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comchemhelpasap.com This method is highly versatile for producing a wide range of substituted thiazoles. nih.gov
The synthesis of this compound via the Hantzsch method would proceed by reacting benzothioamide with 2-bromo-1-(4-methylphenyl)ethan-1-one. The mechanism initiates with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com
Condensation Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas
This approach is a direct application of the Hantzsch synthesis principle. researchgate.net The reaction of an α-haloketone with a thioamide or thiourea (B124793) is a well-established and efficient method for constructing the 2,4-disubstituted thiazole core. researchgate.netcolab.ws For the target molecule, the specific reactants would be 2-bromo-1-(4-methylphenyl)ethan-1-one and benzothioamide. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to facilitate the reaction. chemhelpasap.com
Cyclization Reactions for Thiazole Ring Formation
Various cyclization strategies have been developed for the synthesis of the thiazole ring. One notable method involves the reaction of α-diazoketones with thioamides, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgbohrium.com This metal-free approach offers mild reaction conditions and good functional group tolerance. organic-chemistry.orgbohrium.com Another strategy employs the use of tosylmethyl isocyanide (TosMIC) which can react with α-oxodithioesters to form substituted thiazoles. nih.gov These methods provide alternative pathways to the thiazole core, sometimes offering advantages in terms of substrate scope or reaction conditions over the classical Hantzsch synthesis.
Modern and Environmentally Benign Synthetic Approaches
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of thiazole derivatives. nih.govbohrium.comresearchgate.net
For the synthesis of compounds structurally related to this compound, microwave irradiation can significantly enhance the efficiency of the Hantzsch reaction. For example, the condensation of substituted acetophenones with thiourea can be carried out under solvent-free conditions using a solid support like NaHSO4-SiO2, with reactions completing in minutes. rjpbcs.com Another approach involves the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation, which also shows a substantial rate enhancement. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazoles
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 12 hours | 45-65% | Reflux in ethanol | researchgate.net |
| Microwave Irradiation | A few minutes | 70-92% | Ethanol or DMSO, basic workup | researchgate.net |
The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of both reaction time and product yield. researchgate.net This makes it an attractive, environmentally benign alternative for the rapid synthesis of thiazole libraries for various applications.
Compound Names
Ultrasound-Mediated Synthesis (Sonochemistry)
The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates and improving yields. wisdomlib.orgtandfonline.com In the context of synthesizing this compound and its derivatives, ultrasound-mediated methods offer significant advantages over conventional heating techniques. The acoustic cavitation generated by ultrasound waves creates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and faster chemical reactions. wisdomlib.orgrsc.org
Research has demonstrated that the synthesis of 2,4-disubstituted thiazoles can be efficiently achieved through ultrasound-assisted condensation reactions. rsc.org For instance, the reaction of α-haloketones with thioamides, a classic Hantzsch thiazole synthesis, can be significantly expedited under ultrasonic irradiation. tandfonline.comrsc.org This methodology not only reduces reaction times from hours to minutes but often results in higher purity of the final product, minimizing the need for extensive purification steps. wisdomlib.org The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less hazardous solvents. tandfonline.com
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted | 2-10 minutes | Up to 99% | Water bath, 60°C | wisdomlib.orgtandfonline.com |
| Conventional Reflux | 30-150 minutes | Variable | Refluxing solvent | wisdomlib.org |
Multicomponent Reactions (MCRs) and One-Pot Synthetic Procedures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have revolutionized the synthesis of complex molecules like this compound. researchgate.net These one-pot procedures are highly efficient, atom-economical, and environmentally benign as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. researchgate.netresearchgate.net
The synthesis of 2,4-disubstituted thiazoles, including the target compound, can be effectively achieved through MCRs. researchgate.netmdpi.com A common strategy involves the reaction of an aldehyde, an α-bromoketone, and a thioamide source in a single vessel. researchgate.net Gold-catalyzed one-pot syntheses have also been developed, where terminal alkynes react with a sulfonyloxymethyl ketone intermediate and a thioamide to yield 2,4-disubstituted thiazoles at room temperature. mdpi.com This approach offers high yields and mild reaction conditions. mdpi.com
Table 2: Examples of One-Pot Syntheses for 2,4-Disubstituted Thiazoles
| Reactants | Catalyst/Conditions | Product Scope | Yield | Reference |
|---|---|---|---|---|
| Aldehydes, α-bromoketones, thiosemicarbazide | Grinding, catalyst- and solvent-free | Various 2,4-disubstituted thiazoles | 88-93% | researchgate.net |
| Terminal alkynes, ammonium (B1175870) sulfonates, thioamides | Gold complex (Mor-DalPhosAuOMs) | Various 2,4-disubstituted thiazoles | Up to 91% | mdpi.com |
Application of Green Solvents (e.g., Water, Polyethylene (B3416737) Glycol)
The move towards sustainable chemistry has prompted the investigation of green solvents as alternatives to volatile and often toxic organic solvents. Water and polyethylene glycol (PEG) have gained prominence in the synthesis of thiazole derivatives due to their low toxicity, non-flammability, and recyclability. researchgate.netnih.gov
PEG-400, for instance, has been successfully employed as a reaction medium for the synthesis of various thiazole-containing compounds. researchgate.netnih.gov Its ability to act as both a solvent and a phase-transfer catalyst, coupled with its thermal stability and ease of recovery, makes it an attractive option. researchgate.net Syntheses conducted in PEG often result in excellent yields and simplified work-up procedures. researchgate.netnih.gov Water, the most abundant and environmentally benign solvent, has also been utilized in the catalyst-free, one-pot synthesis of thiazole derivatives under ultrasonic irradiation, further enhancing the green credentials of the synthetic process. mdpi.com The use of a mixture of L-proline and ethylene (B1197577) glycol has also been reported as an eco-friendly solvent system for thiazole synthesis. mdpi.com
Development and Utilization of Catalyst-Free and Recyclable Catalyst Systems
In line with green chemistry principles, significant efforts have been directed towards developing catalyst-free synthetic methods and employing recyclable catalysts for the synthesis of this compound and related compounds. Catalyst-free approaches not only simplify the reaction setup and purification but also avoid the use of potentially toxic and expensive metal catalysts. researchgate.netmdpi.com
Table 3: Green and Recyclable Catalytic Systems in Thiazole Synthesis
| Method | Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Grinding | Catalyst-free | Room temperature, solvent-free | Simplicity, high yields, eco-friendly | researchgate.net |
| Ultrasound-Assisted | Chitosan Schiff's base hydrogel (TCsSB) | Ethanol, 35°C | Recyclable, mild conditions, high yields | nih.gov |
| Conventional Heating | PIBTU-CS hydrogel | Ethanol | Recyclable, high yields | mdpi.com |
Functionalization and Derivatization Strategies at the 1,3-Thiazole Core
The 1,3-thiazole ring is a versatile scaffold that allows for various functionalization and derivatization strategies to modulate its physicochemical and biological properties.
Aryl/Heteroarylation and Alkylation of the Thiazole Ring
The introduction of aryl, heteroaryl, or alkyl groups onto the thiazole ring is a key strategy for creating diverse derivatives. Electrophilic substitution reactions on thiazoles typically occur at the 5-position. numberanalytics.com However, direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds. researchgate.net Palladium-catalyzed C-H arylation of thiazoles with aryl iodides can selectively introduce aryl groups at the 2-position. researchgate.net The reactivity of the different positions on the thiazole ring allows for selective functionalization. The proton at the C2 position is the most acidic, making it susceptible to deprotonation by strong bases like organolithium compounds, followed by reaction with various electrophiles such as aldehydes or alkyl halides. pharmaguideline.com
Introduction of Diverse Substituents via Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the thiazole core, enabling the introduction of a wide array of substituents. numberanalytics.combeilstein-archives.org Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are commonly employed to form new carbon-carbon bonds. numberanalytics.combeilstein-archives.org
To perform these reactions, the thiazole ring must first be halogenated, typically at the 5-position, to create a suitable coupling partner. beilstein-archives.orgresearchgate.net For instance, 5-bromo-substituted thiazoles can be synthesized and subsequently used in Suzuki reactions with arylboronic acids, Heck reactions with alkenes, or Sonogashira reactions with terminal alkynes to introduce diverse functionalities. beilstein-archives.orgresearchgate.net These cross-coupling strategies provide a robust platform for the late-stage functionalization of the this compound scaffold, facilitating the exploration of its chemical space for various applications. numberanalytics.combeilstein-archives.orgresearchgate.net
Post-Synthetic Modifications (e.g., Oxidation, Reduction, Substitution Reactions)
The aromatic 1,3-thiazole core of this compound is a stable heterocyclic system, yet it possesses reactive sites that allow for a variety of post-synthetic modifications. These transformations are crucial for the structural diversification of the parent molecule, enabling the synthesis of derivatives with tailored electronic and steric properties. The primary avenues for modification include oxidation of the heteroatoms, reduction leading to ring cleavage, and substitution reactions at specific positions on the thiazole ring.
Oxidation
The thiazole ring contains two heteroatoms, nitrogen and sulfur, that are susceptible to oxidation under appropriate conditions. While the aromatic system is generally resistant to oxidation compared to its non-aromatic counterparts (thiazolidines and thiazolines), specific reagents can effect transformations at either the nitrogen or sulfur atom.
Nitrogen oxidation of the thiazole ring using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding aromatic thiazole N-oxide. wikipedia.org This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. Oxidation at the sulfur atom is also conceivable, potentially yielding a non-aromatic thiazole S-oxide (sulfoxide) or S,S-dioxide (sulfone). wikipedia.org However, such reactions on a fully aromatic thiazole ring are less common and typically require potent oxidizing agents, with potential for ring cleavage.
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| N-Oxidation | mCPBA | This compound N-oxide |
| S-Oxidation | Hypofluorous acid | This compound S,S-dioxide |
Reduction
The 1,3-thiazole ring exhibits notable stability towards many reducing agents, including those used for catalytic hydrogenation. pharmaguideline.com However, it is susceptible to reductive desulfurization, a process that involves cleavage of the carbon-sulfur bonds and extrusion of the sulfur atom. Raney Nickel is a highly effective reagent for this transformation. masterorganicchemistry.com
Treatment of a thiazole derivative with Raney Nickel, typically in a solvent such as ethanol at reflux, results in the complete degradation of the heterocyclic ring. masterorganicchemistry.comias.ac.in This reaction is a powerful tool in structural elucidation for removing a sulfur-containing ring, but for post-synthetic modification, it results in the destruction of the core scaffold. The process involves the hydrogen adsorbed on the high-surface-area nickel catalyst reducing the C-S bonds. masterorganicchemistry.com
| Reagent | Conditions | Expected Major Products |
|---|---|---|
| Raney Nickel (Ni-Al alloy) | Ethanol, Reflux | Various aliphatic and aromatic fragments |
Substitution Reactions
Substitution reactions provide a more synthetically useful avenue for modifying the this compound scaffold, as they maintain the core heterocyclic structure. These can be broadly categorized into electrophilic substitutions on the ring and substitutions initiated by deprotonation.
Electrophilic Aromatic Substitution
The thiazole ring is π-electron rich and can undergo electrophilic aromatic substitution. Computational studies and experimental evidence indicate that the C5 position is the most nucleophilic and therefore the primary site for electrophilic attack, provided it is unsubstituted. wikipedia.orgpharmaguideline.com The presence of electron-donating or withdrawing groups on the aryl substituents at C2 and C4 can modulate the reactivity of the thiazole ring but generally does not change the regioselectivity.
Halogenation is a common example of this reaction type. Bromination at the C5 position can be achieved using various brominating agents. Modern biocatalytic methods employing brominase enzymes offer a green alternative to traditional reagents. nih.gov More conventional methods may use N-bromosuccinimide (NBS), although thiazoles are generally less reactive than other five-membered heterocycles like thiophene (B33073), sometimes requiring more forceful conditions. lookchem.com
| Reagent | Position of Substitution | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-(4-methylphenyl)-2-phenyl-1,3-thiazole |
Metalation and Electrophilic Quench
A powerful strategy for functionalizing the thiazole ring is through deprotonation (metalation) followed by reaction with an electrophile. The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgpharmaguideline.com Consequently, treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), selectively removes this proton to generate a 2-lithiothiazole species. wikipedia.org
This organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups exclusively at the C2 position. This method offers a regioselective alternative to direct electrophilic substitution, which targets the C5 position.
| Step 1: Reagent | Step 2: Electrophile (E+) | Product Structure (at C2) |
|---|---|---|
| n-Butyllithium (n-BuLi) | Iodomethane (CH₃I) | -CH₃ |
| Benzaldehyde (PhCHO) | -CH(OH)Ph | |
| Carbon Dioxide (CO₂) | -COOH |
Exploration of Structure Activity Relationships Sar and Biological Recognition Mechanisms
Elucidation of Structure-Activity Relationships (SAR) within the 1,3-Thiazole Chemical Space
The biological activity of thiazole (B1198619) derivatives is intricately linked to the nature and position of substituents on the thiazole ring. researchgate.net Modifications at the 2, 4, and 5 positions can dramatically alter a compound's therapeutic properties, including its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent. tandfonline.comresearchgate.net
Influence of Substituents at the 2, 4, and 5 Positions on Biological Activity Profiles
The strategic placement of different chemical groups on the 1,3-thiazole nucleus is a key strategy in drug design.
Position 2: The substituent at the C-2 position significantly influences the molecule's interaction with biological targets. For instance, the presence of an amide group at this position has been identified as a foundational element for cholinesterase inhibitors. nih.gov Furthermore, incorporating a hydrazone bridge and an additional aromatic phenyl group at C-2 has been shown to improve the affinity of thiazole derivatives for fungal enzymes. nih.gov
Position 4: The C-4 position is critical for modulating the biological profile of thiazole derivatives. Attaching a phenyl group at this position is a common feature in many active compounds. Studies have shown that lipophilic substituents at C-4 can enhance anti-Candida activity. mdpi.com For example, introducing a naphthalene (B1677914) substituent, which increases hydrophobicity and ring planarity, can strengthen interactions with proteins like bovine serum albumin. mdpi.com Conversely, substitutions on a phenyl ring at the C-4 position can enhance effectiveness against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Position 5: While less frequently modified than the C-2 and C-4 positions, substitutions at the C-5 position can also confer significant biological activity. Research has demonstrated that placing an acyl group at this position can result in compounds with antibacterial properties. nih.gov In the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition, utilizing an ester group at C-5 led to enhanced activity compared to acetyl or amide groups. nih.gov
Conformational Requirements and Pharmacophoric Features for Ligand-Target Recognition
For a thiazole derivative to exert its biological effect, its three-dimensional shape (conformation) and distribution of chemical properties (pharmacophoric features) must be complementary to its biological target. Molecular docking studies are instrumental in visualizing these interactions.
Key pharmacophoric features often include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings capable of π-π stacking interactions. For example, in the inhibition of the fungal enzyme lanosterol (B1674476) C14α-demethylase (CYP51), a rational design approach identifies hydrophobic features and hydrogen bond acceptors as crucial for binding. Similarly, docking studies of potent B-RAFV600E kinase inhibitors have revealed the proper orientation and fit of thiazole derivatives within the enzyme's ATP binding site. The nitrogen atom of the thiazole ring itself can act as a hydrogen bond acceptor, interacting with key amino acid residues like Asp1046 in the active site of VEGFR-2 kinase. The unique electronic properties and smaller size of the thiazole ring, compared to a benzene (B151609) ring, make it an effective scaffold for developing bioactive compounds with potentially superior efficiency.
Investigations into Enzyme Inhibition and Modulation
Thiazole derivatives have been extensively investigated as inhibitors of various enzymes critical to disease progression.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of conditions like Alzheimer's disease. The 1,3-thiazole scaffold has proven to be a versatile framework for developing potent cholinesterase inhibitors. nih.gov
Several studies have reported thiazole derivatives with significant inhibitory activity, often in the micromolar to nanomolar range. For example, certain 1,3-thiazole-piperazine derivatives are highly effective and selective AChE inhibitors, with some showing even greater potency than the standard drug donepezil. nih.gov Another study found that a benzylpiperidine-linked diarylthiazole derivative exhibited promising AChE inhibitory activity with an IC₅₀ value of 0.30 μM. The substitution pattern plays a critical role; for instance, a hydroxynaphthalenyl thiazole was found to be a powerful inhibitor of AChE (IC₅₀ 1.78 ± 0.11 μM) and also inhibited BChE to a certain extent (IC₅₀ 11.9 ± 0.43 μM). nih.gov Some compounds demonstrate selectivity, inhibiting one enzyme more effectively than the other, which can be advantageous in designing targeted therapies. nih.gov
| Compound Series/Derivative | Target Enzyme | IC₅₀ Value |
| 1,3-Thiazole-piperazine (R=benzyl) | AChE | 0.011 ± 0.001 μM |
| 1,3-Thiazole-piperazine (R=2-pyridyl) | AChE | 0.051 ± 0.002 μM |
| Benzylpiperidine-linked diarylthiazole | AChE | 0.30 μM |
| Hydroxynaphthalenyl thiazole | AChE | 1.78 ± 0.11 μM |
| Hydroxynaphthalenyl thiazole | BChE | 11.9 ± 0.43 μM |
| Compound 8i (2-Oxoindoline derivative) | AChE | 0.39 μM |
| Compound 8i (2-Oxoindoline derivative) | BChE | 0.28 μM |
Protein Kinase Inhibition (e.g., B-RAFV600E, VEGFR-2, GSK-3β)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. Thiazole-containing compounds, such as the FDA-approved drug dabrafenib, have emerged as potent kinase inhibitors.
B-RAFV600E: The B-RAF kinase, particularly the V600E mutant, is a key driver in many cancers, including melanoma. Novel thiazole derivatives incorporating a phenyl sulfonyl moiety have demonstrated significant inhibition of B-RAFV600E at nanomolar concentrations. Some of these compounds exhibited superior inhibitory activity to dabrafenib, with IC₅₀ values as low as 23.1 ± 1.2 nM.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Thiazole derivatives have been developed as potent VEGFR-2 inhibitors. For example, one compound displayed significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.044 μM, which was comparable to the standard drug sunitinib. Docking studies confirm that these molecules can bind effectively to the ATP-binding site of the kinase.
GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. Research has shown that incorporating a primary carboxamide group on the thiazole ring can lead to highly potent GSK-3β inhibitors, with one compound showing an IC₅₀ value of just 0.29 ± 0.01 nM. Another novel, competitive GSK-3β inhibitor based on the thiazole scaffold demonstrated an IC₅₀ of 8 nM.
| Compound Series/Derivative | Target Kinase | IC₅₀ Value |
| Thiazole-phenyl sulfonyl derivative 13a | B-RAFV600E | 23.1 ± 1.2 nM |
| Thiazole-phenyl sulfonyl derivative 7b | B-RAFV600E | 36.3 ± 1.9 nM |
| Dabrafenib (Reference) | B-RAFV600E | 47.2 ± 2.5 nM |
| Thiazolotriazine derivative 5 | VEGFR-2 | 0.044 µM |
| Sunitinib (Reference) | VEGFR-2 | 0.100 µM |
| Thiazole with primary carboxamide | GSK-3β | 0.29 ± 0.01 nM |
| Thiazole derivative 62 | GSK-3β | 8 nM |
Other Enzyme Targets (e.g., CYP51, Urease)
The therapeutic potential of thiazole derivatives extends to other important enzyme targets.
CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its inhibition is a key mechanism for antifungal drugs. Molecular docking studies have evaluated the binding affinity of novel 2-hydrazinyl-1,3-thiazole derivatives to the catalytic site of fungal CYP51, identifying them as promising anti-Candida agents. nih.gov
Urease: Urease is an enzyme produced by various pathogens, including Helicobacter pylori, that contributes to disease by breaking down urea. A novel series of hydrazine-clubbed 1,3-thiazoles were synthesized and found to be potent urease inhibitors. All compounds in the study showed strong inhibition, with IC₅₀ values ranging from 110 to 440 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 490 ± 10 nM). Molecular docking studies confirmed that these compounds bind effectively to the active site of the urease enzyme.
| Compound Series | Target Enzyme | IC₅₀ Range |
| Hydrazine clubbed 1,3-thiazoles | Urease | 110 - 440 nM |
| Thiourea (Reference) | Urease | 490 ± 10 nM |
Receptor Binding and Allosteric Modulation Studies
The interaction of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole and its derivatives with various receptor systems has been a subject of scientific investigation, revealing potential therapeutic applications. These studies primarily focus on understanding the structure-activity relationships that govern the binding affinity and modulatory effects of these compounds on specific biological targets.
Gamma-Aminobutyric Acid Receptor (GABAAR) Ligand Development
While direct studies on this compound as a GABAAR ligand are not extensively documented, the broader class of thiazole derivatives has been explored for anticonvulsant properties, which are often mediated through the modulation of GABAARs. The γ-aminobutyric acid type A receptor (GABAAR) is a key target for drugs treating anxiety and convulsive disorders. openreviewhub.org Thiazole-containing compounds are recognized as a feature in some anticonvulsant agents. scholar9.com
Research into novel thiazolidin-4-one substituted thiazoles has shown that these derivatives exhibit varying degrees of antiepileptic potency in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net For instance, certain 6-(substituted-phenyl)thiazolo[3,2-b] openreviewhub.orgasianpubs.orgnih.govtriazole derivatives have demonstrated protection against MES-induced seizures, suggesting a potential interaction with voltage-gated sodium channels or GABAergic systems. scholar9.com The design of these molecules often incorporates a hydrophobic unit, an electron donor group, and a hydrogen donor/acceptor unit, which are key characteristics for anticonvulsant activity. scholar9.com
Furthermore, the synthesis of 5-ene-4-thiazolidinones bearing a thiazole moiety has been pursued to identify potential anticonvulsant agents. nih.gov These studies, while not directly implicating this compound, highlight the potential of the thiazole scaffold in the development of new central nervous system agents that may act through GABAAR modulation.
Retinoic Acid Receptor (RAR) Interactions
Investigations into 2,4-disubstituted thiazoles have revealed their potential as modulators of retinoic acid receptors (RARs). asianpubs.org RARs are nuclear receptors that play a crucial role in cellular differentiation and signaling pathways. asianpubs.org Docking analyses have shown that thiazole-containing retinoids can fit well into the binding pocket of RARα. asianpubs.org This interaction is facilitated by a favorable hydrogen bond between the thiazole ring and the Ser232 residue of RARα. asianpubs.org
Exploration of Other Relevant Receptor Systems
The versatility of the 2,4-disubstituted thiazole scaffold has prompted exploration into its interactions with other receptor systems beyond GABAAR and RAR. Thiazole derivatives have been investigated for a wide range of biological activities, suggesting potential interactions with multiple targets. researchgate.netnih.gov For instance, the anti-inflammatory properties of some thiazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). scholar9.com Molecular docking studies have shown that certain 2,4-disubstituted thiazole derivatives can bind to the active site of COX-2, indicating a potential mechanism for their anti-inflammatory effects. scholar9.com
In Vitro Biological Profiling and Lead Compound Identification
The in vitro biological profiling of this compound and its analogs has been crucial in identifying lead compounds with potential therapeutic value. These studies encompass a range of activities, from antimicrobial to anti-inflammatory effects.
General Antimicrobial Activity Assessment (e.g., Antibacterial, Antifungal)
A significant body of research has been dedicated to evaluating the antimicrobial properties of 2,4-disubstituted thiazole derivatives. These compounds have been screened against various bacterial and fungal strains, with some exhibiting promising activity.
A study on novel Schiff bases containing a 2,4-disubstituted thiazole ring revealed that several compounds displayed moderate to good antibacterial activity and good to excellent antifungal activity. nih.gov The minimum inhibitory concentration (MIC) values for the most effective compounds were in the range of 6.25-25 µg/mL against fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. nih.gov
Another investigation into a series of 2,4-disubstituted thiazoles reported on their screening against Bacillus megaterium, Bacillus cereus, Escherichia coli, Saccharomyces cerevisiae, and Candida albicans. asianpubs.org Similarly, the synthesis and evaluation of other 2,4-disubstituted thiazoles have identified compounds with significant antimicrobial activity, with some being as effective as standard drugs like streptomycin (B1217042) and fluconazole (B54011) against the tested strains. ijesr.org The structure-activity relationship studies in this research indicated that substitutions on the phenyl ring attached to the thiazole core, such as dichloro substitutions, were beneficial for the antimicrobial activity. ijesr.org
The following table summarizes the antimicrobial activity of selected 2,4-disubstituted thiazole derivatives from a representative study.
| Compound ID | Test Organism | Activity (MIC in µg/mL) |
| 4a | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 4n | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 4z | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 5a | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 5b | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 6a | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 | |
| 6b | Candida albicans | 6.25-25 |
| Cryptococcus neoformans | 6.25-25 | |
| Aspergillus flavus | 6.25-25 |
Data sourced from a study on novel Schiff bases containing a 2,4-disubstituted thiazole ring. nih.gov
Molecular Mechanisms of Anti-inflammatory Effects
The anti-inflammatory potential of 2,4-disubstituted thiazoles has been investigated through various in vivo and in vitro models. These studies have begun to elucidate the molecular mechanisms underlying these effects.
One of the primary mechanisms appears to be the inhibition of key inflammatory enzymes. For example, derivatives of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione have been evaluated for their anti-inflammatory activity, with a focus on their potential to inhibit cyclooxygenase-2 (COX-2). mazums.ac.ir In vivo studies using the carrageenan-induced paw edema model in mice have demonstrated the anti-inflammatory efficacy of these compounds. scholar9.comnih.gov
Further mechanistic studies have explored the impact of thiazole derivatives on inflammatory signaling pathways. For instance, N-adamantyl-4-methylthiazol-2-amine was found to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This compound decreased the levels of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov The anti-inflammatory action was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Moreover, the compound was shown to inhibit the Toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.gov
In vitro anti-inflammatory activity has also been assessed using methods such as the albumin denaturation assay, which provides an indication of a compound's ability to stabilize proteins and prevent inflammation-induced denaturation. rasayanjournal.co.in Certain 2,4-disubstituted thiazole derivatives have shown significant inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in Structure-activity relationship analyses from these studies suggest that the nature and position of substituents on the phenyl rings of the thiazole core play a crucial role in determining the anti-inflammatory potency. rasayanjournal.co.in For example, the presence of methyl, nitro, or hydroxyl groups on the 4-phenyl ring has been associated with good anti-inflammatory activity. rasayanjournal.co.in
The table below presents the percentage inhibition of albumin denaturation by selected 2,4-disubstituted thiazole derivatives.
| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |
| 6a | 800 | 76.62 |
| 1600 | 78.81 | |
| 6c | 400 | 71.20 |
| 800 | 75.65 | |
| 1600 | 79.93 | |
| 6g | 400 | - |
| 800 | - | |
| 1600 | - | |
| Diclofenac Sodium | 800 | 78.94 |
| 1600 | 82.10 |
Data adapted from a study on the in vitro anti-inflammatory activity of 2,4-disubstituted thiazole derivatives. Note: Specific values for compound 6g were described as "good" but not quantified in the source. rasayanjournal.co.in
Exploration of Other Bioactivity Screens (e.g., Antioxidant, Anticonvulsant, Antiprotozoal)
While direct and extensive screening data for this compound across a wide range of bioactivities are not detailed in publicly accessible literature, the 2,4-disubstituted thiazole scaffold is a common feature in compounds investigated for various therapeutic properties. The following sections detail the findings from bioactivity screens of structurally related thiazole derivatives in the areas of antioxidant, anticonvulsant, and antiprotozoal research.
Antioxidant Activity
The thiazole nucleus is a key structural motif in many compounds evaluated for antioxidant properties. Research into phenolic thiazoles, in particular, has highlighted their potential as potent antioxidant and antiradical agents. The activity is often attributed to the presence of phenolic hydroxyl groups and the hydrazone moiety, which can act as hydrogen donors to scavenge free radicals. nih.gov
Studies on various series of thiazole derivatives have demonstrated significant antioxidant potential. For instance, a series of 4-thiomethyl-functionalised 1,3-thiazoles showed a high level of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical inhibition, with values ranging from 70.2% to 97.5%. researchgate.net For the most active compounds in this series, the IC50 values—the concentration required to scavenge 50% of DPPH radicals—were determined to be in the range of 191-417 µM. researchgate.net Another study focusing on thiazole derivatives with phenolic fragments reported compounds with antioxidant activity exceeding that of the standard butylated hydroxytoluene (BHT). mdpi.com The combination of a thiazole ring with polyphenolic structures has been identified as a promising strategy for developing novel therapeutic agents with enhanced antioxidant properties. nih.gov
The structure-activity relationship (SAR) analysis in these studies often points to the nature and position of substituents on the thiazole and associated phenyl rings. The presence of electron-donating groups, such as hydroxyl or amino groups, on the phenyl rings typically enhances antioxidant activity. nih.govmdpi.com
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 4-Thiomethyl-functionalised 1,3-thiazole derivatives | DPPH Radical Scavenging | IC50 values in the range of 191-417 µM | researchgate.net |
| 4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)benzene-1,3-diol | ABTS Radical Scavenging | Activity comparable to standards | mdpi.com |
| Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride | Radical Scavenging | Identified as having very good antioxidant properties | nih.gov |
Anticonvulsant Activity
The thiazole scaffold and its derivatives, particularly those incorporating a thiazolidin-4-one moiety, have been extensively investigated for anticonvulsant properties. biointerfaceresearch.com These compounds are frequently evaluated in standard preclinical models, such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold.
In one study, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potential. biointerfaceresearch.com The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one emerged as a particularly active derivative in this series. biointerfaceresearch.com Another study of 5-substituted 2-imino-4-thiazolidinone derivatives identified several compounds with promising activity in the PTZ-induced seizure model. nuph.edu.ua Structure-activity relationship analyses from these studies often indicate that substitutions on the phenyl rings attached to the core structure significantly influence anticonvulsant activity. For example, the presence of a halogen-containing group was found to correlate with good anticonvulsant activity in some series of 1,3,4-thiadiazole (B1197879) derivatives. frontiersin.org
| Compound Class/Derivative | Screening Model | Observed Activity | Reference |
|---|---|---|---|
| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Varying degrees of antiepileptic potency observed. | biointerfaceresearch.com |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES & scPTZ | Identified as a lead compound with high anticonvulsant properties. | zsmu.edu.ua |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES & PTZ | 75% and 83% inhibition, respectively, at 20 mg/kg. | nih.gov |
| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg. | frontiersin.org |
Antiprotozoal Activity
Thiazole-containing compounds have been explored for their potential against a variety of protozoan parasites. The thiazole ring is considered a valuable scaffold in the design of new drugs targeting protozoal infections. nih.gov For instance, various 2-aminothiazole (B372263) derivatives have been synthesized and screened for anti-giardial activity. mdpi.com
In a study evaluating thiazole derivatives against Plasmodium falciparum, the causative agent of malaria, structure-activity relationships were noted. The research found that the presence of an electron-withdrawing group (e.g., 4-F or 2,4-diCl) on a phenyl ring was associated with enhanced antimalarial effect. Conversely, the presence of an electron-donating group, such as 4-CH3 (a p-tolyl group as seen in this compound), led to a decrease in antimalarial activity within that specific series of compounds. nih.gov Other research has identified 2-amino-4-aryloxazole derivatives (structurally related to arylthiazoles) with significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net
| Compound Class/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Bisthiazole derivative with 4-fluoro substitution | Plasmodium falciparum | IC50 = 0.23 µg/mL | nih.gov |
| Bisthiazole derivative with 2,6-dichloro substitution | Plasmodium falciparum | IC50 = 0.31 µg/mL | nih.gov |
| 2-(2-hydrazinyl)thiazole derivatives | Plasmodium falciparum | IC50 values as low as 0.648 µM | nih.gov |
| 2-amino-4-aryloxazole derivatives | Giardia lamblia | Potent activity observed (e.g., IC50 = 1.89 µM for one derivative) | researchgate.net |
Applications in Advanced Materials Science and Photophysics
Development of 1,3-Thiazole-Based Organic Electronic Materials
The thiazole (B1198619) scaffold is widely incorporated into organic semiconductors, which have garnered substantial academic and commercial interest for their use in next-generation electronic devices. semanticscholar.org The inherent electron-accepting nature of the thiazole ring allows for the design of materials with tailored charge-transport properties. semanticscholar.org The synthesis of 2,4-diaryl thiazoles is often achieved through methods like the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides, providing a versatile route to a wide array of derivatives. chim.it
The 1,3-thiazole core is intrinsically fluorescent, a property famously observed in natural compounds like luciferin, the molecule responsible for the bioluminescence in fireflies. mdpi.comchim.it This inherent luminescence is enhanced and tuned by the introduction of aryl substituents, leading to the development of novel fluorescent dyes. The extended π-conjugation in molecules like 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole allows for strong absorption of UV light and subsequent emission in the visible spectrum, a key characteristic of fluorescent dyes and optical brighteners.
The synthesis of these compounds often involves multi-step reaction sequences. For example, a common route to 2-aryl-4-phenylthiazole derivatives begins with the conversion of an appropriate acetophenone (B1666503) to an α-bromoketone, which then undergoes a Hantzsch condensation with a thioamide. nih.gov By modifying the peripheral aryl groups, chemists can systematically alter the electronic structure and, consequently, the color and intensity of the fluorescence. chim.it This tunability is crucial for creating dyes for specific applications, from biological imaging to materials science.
Thiazole-based compounds are promising materials for use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and good thermal stability. mdpi.comresearchgate.net In an OLED device, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The emission color can be precisely controlled by chemical modification of the thiazole derivative. For instance, various 2-(4-(aryl)phenyl)benzothiazole derivatives have been synthesized and used to create deep-blue emitting OLEDs. researchgate.net The 2,4-diaryl thiazole structure serves as a robust chromophore that can be incorporated into more complex molecular designs to optimize device efficiency and stability.
In the realm of organic photovoltaics (OPVs), thiazole-containing molecules and polymers are explored as both electron donor and electron acceptor materials. semanticscholar.orgbohrium.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modification is critical for efficient charge separation and transport in solar cells. The development of complex polyheterocyclic molecules incorporating thiazole, thiophene (B33073), and benzothiadiazole units has led to new organic semiconductors with potential applications in OPV cells. bohrium.com
The integration of the thiazole heterocycle into polymeric backbones has yielded a class of high-performance organic semiconductors. semanticscholar.org Thiazole is considered an electron-deficient unit, and when copolymerized with electron-rich units (e.g., thiophene or fluorene), it creates donor-acceptor (D-A) type polymers. This D-A architecture effectively lowers the bandgap of the material, which is advantageous for applications in organic field-effect transistors (OFETs) and solar cells.
Small molecules based on the 2,4-diaryl thiazole framework also function as organic semiconductors. Research on compounds like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) has shown that such materials exhibit typical semiconducting behavior, where electrical conductivity increases with temperature. researchgate.net These findings underscore the potential of the thiazole core in designing small-molecule semiconductors for broad utility in organic electronics, including OLEDs and optical switching systems. researchgate.net
Photophysical Characterization and Structure-Property Relationships
The utility of this compound and related compounds in optoelectronic applications is fundamentally governed by their photophysical properties. Understanding the relationship between molecular structure and properties such as light absorption, emission, and fluorescence efficiency is crucial for designing new and improved materials. rsc.org
Aryl-substituted thiazoles typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the conjugated aromatic system. The emission spectra are often a mirror image of the absorption spectra, indicating that the molecular geometry does not significantly change between the ground and excited states. researchgate.net
The specific wavelengths of maximum absorption (λabs) and emission (λem) are sensitive to the substituents on the phenyl rings and the polarity of the solvent environment. For example, studies on related 1,2,4-triazole (B32235) derivatives with extensive aryl conjugation show absorption maxima ranging from 297 nm to 351 nm. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for optical applications. Data for representative thiazole-based compounds are shown below to illustrate these properties.
| Compound Class | Example Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| BODIPY-Thiadiazole | Compound 3a | MeCN | 504 | 525 | 21 |
| BODIPY-Thiadiazole | Compound 5a | MeCN | 522 | 545 | 23 |
| Thiazolo[5,4-d]thiazole | 2,5-Diphenyl-thiazolo[5,4-d]thiazole | CHCl3 | 385 | 428 | 43 |
| Benzothiazole (B30560) | 2-(biphenyl-4-yl)benzo[d]thiazole (PPBT) | Not Specified | - | 438 | - |
Data sourced from related thiazole and thiadiazole derivatives to illustrate typical spectral properties. researchgate.netresearchgate.netrsc.org
The fluorescence quantum yield (ΦF) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. For thiazole-based dyes, ΦF can range from moderate to very high. For instance, certain BODIPY fluorophores functionalized with 1,3,4-thiadiazole (B1197879) moieties exhibit quantum yields as high as 80-88%. rsc.org The quantum yield of 2,5-diphenyl-thiazolo[5,4-d]thiazole, a related fused-ring system, has been reported to be 16% (0.16). researchgate.net
| Compound Class | Example Derivative | Solvent | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole | 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Not Specified | 0.16 |
| BODIPY-Thiadiazole | Compound 3a | MeCN | 0.88 |
| BODIPY-Thiadiazole | Compound 3b | MeCN | 0.80 |
| Benzothiazole-based Host | BFCz | Not Specified | >0.70 |
Quantum yield data for related heterocyclic compounds. researchgate.netresearchgate.netrsc.org
Sensing and Recognition Applications
The inherent fluorescence of the 2,4-diaryl-1,3-thiazole scaffold and the potential for functionalization make it an excellent platform for the development of chemosensors and molecular probes. By introducing specific recognition moieties, these molecules can be designed to selectively interact with target analytes, resulting in a detectable change in their optical properties.
Development of Cation and Anion Chemosensors
Thiazole derivatives have been extensively explored as fluorescent chemosensors for the detection of various cations and anions due to the presence of heteroatoms (nitrogen and sulfur) that can act as binding sites for metal ions. mdpi.com While this compound itself may not be a selective sensor, it can be functionalized with appropriate chelating groups to create highly sensitive and selective chemosensors.
For cation sensing, a common strategy is to introduce a receptor unit that can selectively bind to a specific metal ion. For example, the incorporation of aza-crown ethers, polyamines, or other nitrogen- and oxygen-rich groups can lead to sensors for alkali, alkaline earth, and transition metal ions. Upon binding of the cation, the electronic properties of the fluorophore are perturbed, leading to a change in the fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength, or a change in the fluorescence lifetime. For instance, a novel benzo[d]thiazole derivative was developed as a selective fluorescent chemosensor for Al³⁺ ions with a very low detection limit of 24 nM. nih.gov
Similarly, for anion sensing, hydrogen-bond donor groups such as ureas, thioureas, or amides can be attached to the thiazole core. These groups can form hydrogen bonds with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), leading to a colorimetric or fluorometric response. The binding event alters the intramolecular charge transfer (ICT) characteristics of the sensor molecule, resulting in a detectable signal.
The following table provides examples of thiazole-based chemosensors and the ions they detect, illustrating the versatility of the thiazole scaffold in sensing applications.
| Thiazole Derivative Type | Target Analyte | Sensing Mechanism |
| Benzo[d]thiazole Schiff base | Al³⁺ | Chelation-enhanced fluorescence (CHEF) |
| 2-Amino-1,3,4-thiadiazole derivative | Hg²⁺ | Fluorescence quenching via complex formation |
| Thiosemicarbazone-functionalized thiazole | F⁻, CN⁻, AcO⁻ | Deprotonation leading to color change |
This table showcases the application of different types of thiazole derivatives in the detection of various ions through distinct sensing mechanisms.
Creation of pH-Sensitive Fluorescence Probes
Fluorescent pH probes are invaluable tools for measuring pH changes in various chemical and biological systems. Thiazole-based compounds can be engineered to function as pH sensors by incorporating acidic or basic functional groups that can be protonated or deprotonated in response to pH changes.
The fluorescence of such probes is modulated by pH-dependent processes like photo-induced electron transfer (PET). A common design involves attaching a tertiary amine group (e.g., dimethylamino) to the fluorophore. In this design, the nitrogen atom's lone pair of electrons can quench the fluorescence of the thiazole core through a PET mechanism. Upon protonation of the amine in acidic conditions, the PET process is inhibited, and the fluorescence is "turned on."
The pKa of the probe, which determines the pH range of its sensitivity, can be fine-tuned by altering the electronic properties of the fluorophore or the basicity of the attached functional group. For example, a novel acidic pH fluorescent probe based on a benzothiazole derivative has been developed with a pKa value of 4.23, making it suitable for monitoring pH fluctuations in acidic environments like lysosomes in living cells. nih.gov
The development of pH-sensitive probes based on this compound would likely involve the introduction of a protonatable or deprotonatable moiety. The resulting probe could potentially exhibit a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, providing a more reliable and accurate measurement that is independent of the probe concentration.
Analytical and Spectroscopic Characterization Methodologies for 4 4 Methylphenyl 2 Phenyl 1,3 Thiazole and Its Derivatives
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are fundamental to the initial identification and detailed structural analysis of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's composition and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum , the proton signals are observed at characteristic chemical shifts (δ) measured in parts per million (ppm). The single proton on the thiazole (B1198619) ring (H-5) is particularly diagnostic, typically appearing as a singlet in the aromatic region. For 4-phenyl-1,3-thiazole derivatives, this signal is often found between δ 7.62 and 8.55 ppm. nih.gov The protons of the phenyl and p-tolyl groups resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. The methyl (–CH₃) protons of the tolyl group are readily identified as a sharp singlet in the upfield region, typically around δ 2.2–2.4 ppm. iucr.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom at position 5 of the thiazole ring (C-5) gives a characteristic signal at approximately δ 110–115 ppm. nih.gov The other carbons of the thiazole ring, C-2 and C-4, resonate further downfield due to their bonding to heteroatoms (N and S). The carbons of the aromatic rings appear in the δ 120–140 ppm range, while the methyl carbon gives a signal in the upfield region, typically around δ 20–25 ppm.
Table 1: Representative NMR Data for 4-Aryl-2-phenyl-1,3-thiazole Derivatives
| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Thiazole H-5 | Singlet |
| ¹H | Aromatic Protons | Multiplet |
| ¹H | Methyl Protons (–CH₃) | Singlet |
| ¹³C | Thiazole C-5 | Aromatic |
| ¹³C | Phenyl/Tolyl Carbons | Aromatic |
| ¹³C | Methyl Carbon (–CH₃) | Aliphatic |
Note: Specific shifts can vary based on the solvent and other substituents on the derivative.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum displays several characteristic absorption bands.
The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. tsijournals.comdergipark.org.tr The stretching of the C-H bonds in the methyl group appears just below 3000 cm⁻¹. The vibrations corresponding to the C=C and C=N bonds within the aromatic and thiazole rings are found in the 1620–1470 cm⁻¹ region. dergipark.org.trmdpi.com The presence of the thiazole ring is also indicated by specific skeletal vibrations and C-S stretching bands, though the latter can be weak and appear in the fingerprint region (below 1000 cm⁻¹). dergipark.org.tr A sharp signal sometimes observed between 3180 and 3100 cm⁻¹ can be attributed to the thiazole C-H stretching vibration, which helps confirm the formation of the heterocyclic ring. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Stretching | Aromatic C–H | 3100–3000 |
| Stretching | Aliphatic C–H (Methyl) | 2980–2850 |
| Stretching | Aromatic C=C & Thiazole C=N | 1620–1470 |
| Stretching | Thiazole C–H | 3180–3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. For this compound (C₁₆H₁₃NS), the calculated monoisotopic mass is 251.0769 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 251.
The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds to form stable ions and neutral fragments. nih.govmiamioh.edu For this molecule, potential fragmentations could include:
Loss of the methyl group (•CH₃) from the tolyl moiety to give a fragment at m/z 236.
Cleavage of the phenyl group (•C₆H₅) to yield a fragment at m/z 174.
Fission of the thiazole ring, leading to a variety of smaller, characteristic ions.
Analysis of these fragmentation patterns allows for the confirmation of the constituent parts of the molecule, such as the phenyl and methylphenyl groups attached to the thiazole core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Molecules containing conjugated systems of π-electrons, such as the aromatic and thiazole rings in this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π→π* transitions, which are characteristic of conjugated aromatic systems. youtube.com These transitions typically occur at wavelengths (λₘₐₓ) below 400 nm. The presence of heteroatoms (N and S) with non-bonding electrons also allows for n→π* transitions, although these are generally weaker in intensity. youtube.com Studies on similar thiazole derivatives have reported absorption peaks in the range of 340–410 nm, which are assigned to these electronic transitions. scielo.org.za The exact position and intensity of the absorption maxima can be influenced by the solvent and the nature of any additional substituents on the aromatic rings.
Advanced Structural Characterization
While spectroscopic methods reveal the connectivity and electronic structure, advanced techniques like X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice.
For derivatives of this compound, XRD studies have shown that the phenyl and thiazole ring systems are often nearly co-planar. iucr.orgnih.gov This planarity facilitates intermolecular interactions, such as π–π stacking, where the aromatic rings of adjacent molecules align face-to-face. iucr.orgnih.gov These non-covalent interactions play a crucial role in stabilizing the crystal structure. XRD analysis can also identify and characterize other intermolecular forces, such as hydrogen bonds, if suitable functional groups are present in derivatives. scielo.org.za The data obtained from XRD, including unit cell parameters and space group, provide an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-phenyl-1,3-thiazole |
| 4-(4'-methylphenyl)-2-mercaptothiazole |
| 1,3,4-thiadiazole (B1197879) |
| thiazolidin-4-one |
| 1,2,3-thiadiazole |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique employed to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) present in a sample of this compound. This method provides an empirical validation of the compound's atomic composition, serving as a crucial checkpoint for stoichiometric accuracy following synthesis. The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's molecular formula, C₁₆H₁₃NS. nih.gov A close correlation between the experimental and theoretical data confirms the elemental purity and the correct molecular formula of the synthesized compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. For a derivative, 4-(4'-methylphenyl)-2-mercaptothiazole, elemental analysis was also used to confirm its structure. researchgate.net This analytical technique is a standard procedure for the characterization of newly synthesized thiazole derivatives. researchgate.netresearchgate.net
Table 1: Theoretical vs. Experimental Elemental Composition for this compound
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |
|---|---|---|---|
| Carbon (C) | C₁₆H₁₃NS | 76.46% | 76.41% |
| Hydrogen (H) | C₁₆H₁₃NS | 5.21% | 5.25% |
| Nitrogen (N) | C₁₆H₁₃NS | 5.57% | 5.53% |
| Sulfur (S) | C₁₆H₁₃NS | 12.76% | 12.80% |
Note: Experimental values are hypothetical examples illustrating typical results that would confirm the compound's stoichiometry.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. These techniques function by distributing the compound between a stationary phase and a mobile phase. vividsf.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for qualitatively monitoring the progress of a reaction and assessing the purity of the final product, this compound. sigmaaldrich.comnih.gov It is also instrumental in determining the optimal solvent system for purification by column chromatography. vividsf.com
In a typical application, the compound is dissolved in a suitable solvent and spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel (SiO₂). nih.gov The plate is then placed in a sealed chamber containing a specific solvent mixture, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that depends on its polarity and its affinity for the stationary and mobile phases. The position of the compound is typically visualized under UV light, where it appears as a dark spot due to its UV-absorbing aromatic structure. rsc.org
The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. chemcoplus.co.jp A single spot on the TLC plate generally indicates a high degree of purity.
Table 2: Illustrative TLC Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (8:2 v/v) |
| Visualization | UV Lamp (254 nm) |
| Hypothetical Rƒ Value | ~0.45 |
Note: The Rƒ value is an example and can vary based on specific experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. sigmaaldrich.com This method is used for the definitive purity assessment and structural confirmation of this compound.
In an LC-MS analysis, the compound is first passed through an HPLC column (e.g., a C18 reverse-phase column) which separates it from any impurities. sielc.com The eluent from the HPLC is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules—typically via electrospray ionization (ESI)—and then separates the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, with a monoisotopic mass of 251.0769 Da, the mass spectrometer is expected to detect the protonated molecule, [M+H]⁺. nih.gov The presence of a peak at an m/z value corresponding to the protonated molecule provides strong evidence for the compound's identity and molecular weight. For instance, the mass spectrum of a derivative, 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, showed a prominent [M+H]⁺ peak at m/z 468.15, confirming its molecular weight. iucr.org
Table 3: Representative LC-MS Parameters and Expected Results for this compound
| Parameter | Description |
|---|---|
| LC Column | Reverse-Phase C18 (e.g., 2.0 x 30 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection (MS) | Electrospray Ionization (ESI), Positive Mode |
| Theoretical Monoisotopic Mass | 251.0769 Da nih.gov |
| Expected m/z | 252.0842 ([M+H]⁺) |
Note: Parameters are illustrative of a typical reverse-phase method.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4'-methylphenyl)-2-mercaptothiazole |
Emerging Research Directions and Future Perspectives for 4 4 Methylphenyl 2 Phenyl 1,3 Thiazole Research
Development of Novel Synthetic Methodologies for Complex Thiazole (B1198619) Scaffolds
The synthesis of the 1,3-thiazole core, historically dominated by the Hantzsch thiazole synthesis, is undergoing a renaissance with the development of more efficient, sustainable, and versatile methodologies. nih.govsynarchive.comrsc.org The Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, remains a fundamental method for creating 2,4-disubstituted thiazoles. synarchive.comyoutube.com However, contemporary research is focused on overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.
Recent advancements include the advent of one-pot, multi-component reactions that allow for the assembly of complex thiazole derivatives from simple precursors in a single step, thereby increasing efficiency and reducing waste. nih.govnih.gov These modern synthetic strategies often employ environmentally benign catalysts and solvent systems, aligning with the principles of green chemistry. nih.gov For instance, the use of reusable catalysts like silica-supported tungstosilisic acid has been explored for the synthesis of Hantzsch thiazole derivatives. nih.gov
Furthermore, innovative approaches are being developed to create intricate thiazole-containing molecular architectures. These include cascade protocols for the modular synthesis of both thiazole and thiazoline (B8809763) derivatives, offering a divergent pathway to a range of related heterocyclic compounds. researchgate.net The development of such novel synthetic routes is crucial for accessing a wider diversity of thiazole scaffolds, which in turn can be screened for various biological and material science applications. The continuous evolution of synthetic methodologies will undoubtedly facilitate the synthesis of more complex and functionally diverse derivatives of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole.
Advanced Computational Design Strategies for Targeted Ligands and Materials
The integration of computational chemistry into the drug discovery and material design process has revolutionized the way scientists approach the development of new functional molecules. nih.gov For thiazole derivatives like this compound, advanced computational strategies are being employed to predict their biological activity and material properties, thereby guiding synthetic efforts towards the most promising candidates.
Molecular docking simulations, for example, are instrumental in predicting the binding affinity and interaction patterns of thiazole-based ligands with biological targets such as enzymes and receptors. nih.govnih.gov This in silico screening allows for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening. By understanding the key structural features required for potent biological activity, researchers can rationally design novel thiazole derivatives with improved efficacy and selectivity. researchgate.netrsc.org
Beyond biological applications, computational tools are also being used to design thiazole-based materials with specific optical and electronic properties. Density Functional Theory (DFT) calculations, for instance, can predict the electronic structure, absorption and emission spectra, and charge transport characteristics of these molecules. researchgate.net This predictive power is invaluable for the development of new organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The synergy between computational design and experimental validation is accelerating the discovery of new applications for 2,4-diarylthiazoles.
Interdisciplinary Applications of 1,3-Thiazoles in Emerging Technologies
The unique photophysical and electronic properties of the 1,3-thiazole ring have positioned it as a valuable component in a variety of emerging technologies. nih.govjneonatalsurg.com The aromatic nature of the thiazole core, coupled with the ability to tune its electronic properties through substitution, makes it an attractive building block for novel materials.
In the realm of organic electronics, thiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure of the 2,4-diarylthiazole scaffold can facilitate π-π stacking, which is crucial for efficient charge transport in these devices. researchgate.net Furthermore, the inherent fluorescence of many thiazole compounds makes them promising candidates for emissive layers in OLEDs. researchgate.net
The application of thiazoles also extends to the development of chemical sensors. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, and the fluorescence of the molecule can be modulated upon binding. This property can be harnessed to create highly sensitive and selective fluorescent sensors for the detection of various analytes. The versatility of the thiazole scaffold allows for its incorporation into a wide range of molecular frameworks, opening up possibilities for its use in diverse fields such as bioimaging, photovoltaics, and catalysis. researchgate.net
Rational Design Principles for Thiazole-Based Smart Materials
The development of "smart materials," which can respond to external stimuli in a controlled and predictable manner, is a major goal of modern materials science. The rational design of such materials relies on a deep understanding of structure-property relationships. For thiazole-based systems, researchers are beginning to elucidate the design principles that govern their responsiveness to stimuli such as light, heat, and chemical environment.
For instance, the photophysical properties of thiazole-based fluorophores can be systematically tuned by modifying the electron-donating and electron-withdrawing nature of the substituents on the aryl rings. This allows for the rational design of materials with specific emission colors and quantum yields. researchgate.net By incorporating photo-switchable moieties into the molecular structure, it is possible to create materials whose fluorescence can be turned on and off with light.
Furthermore, the self-assembly of thiazole derivatives into well-defined nanostructures is another avenue for the creation of smart materials. The intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly process can be controlled through molecular design. This allows for the fabrication of materials with ordered structures and emergent properties that are not present in the individual molecules. The ability to rationally design and synthesize thiazole-based smart materials with tailored properties holds immense promise for a wide range of applications, from responsive coatings and sensors to drug delivery systems.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₃NS |
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2362-58-5 |
| Monoisotopic Mass | 251.07687059 Da |
This data is based on computed properties from PubChem. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole, and how can reaction conditions be tailored to improve yields?
- Methodology : The compound can be synthesized via Hantzsch thiazole synthesis, involving cyclization of thioureas with α-halo ketones. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., acetic acid for acid-mediated cyclization), and temperature control (reflux at 80–100°C). For example, substituting the phenyl group with electron-withdrawing substituents may require longer reaction times or elevated temperatures to achieve >70% yields .
- Data Contradiction : Discrepancies in yields between studies (e.g., 65% vs. 80%) may arise from impurities in starting materials or variations in workup procedures. Column chromatography or recrystallization (e.g., using ethanol-water mixtures) is recommended for purification .
Q. How can researchers verify the structural integrity and purity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and thiazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 265 for C₁₆H₁₃NS) and fragmentation patterns consistent with thiazole cleavage .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and experimental C/H/N/S values .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Software Tools : Use SHELX or WinGX for single-crystal X-ray diffraction analysis. Refinement parameters (e.g., R-factor < 5%) and ORTEP diagrams can clarify bond angles (e.g., C-S-C ≈ 92°) and packing interactions (e.g., π-π stacking between phenyl groups) .
- Case Study : A related thiazole derivative (4-(4-chlorophenyl)-2-phenylthiazole) showed a dihedral angle of 12.3° between thiazole and aryl rings, influencing its electronic properties .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Approach :
- Substituent Variation : Compare analogs with substituents at the 4-methylphenyl group (e.g., -F, -Br, -OCH₃) to identify electronic or steric effects on activity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). For example, a 4-fluorophenyl analog showed stronger hydrogen bonding than the methyl derivative, correlating with higher antimicrobial potency .
Q. How can computational chemistry predict the compound’s reactivity in functionalization reactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 of the thiazole ring for nucleophilic attacks) .
- Hammett Plots : Corlate substituent σ values with reaction rates (e.g., SNAr reactions) to design derivatives with enhanced reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
